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Compound of Interest

Compound Name: Cyclohexyl phenylcarbamate

Cat. No.: B1582200 Get Quote

An In-Depth Technical Guide to the Molecular Weight of Cyclohexyl Phenylcarbamate

Abstract
This technical guide provides a comprehensive examination of the molecular weight of

cyclohexyl phenylcarbamate (CAS No. 3770-95-4), a crucial parameter for research, drug

development, and quality control. We delve into the theoretical calculation based on its

molecular formula and detail the gold-standard experimental methodologies for its empirical

verification. This document serves as a practical resource for scientists, offering not only data

but also the underlying principles and detailed protocols for mass spectrometry and nuclear

magnetic resonance spectroscopy. The synthesis pathway and its implications for sample

purity are also discussed, presenting a holistic and self-validating approach to confirming the

precise molecular identity of this compound.

Compound Profile: Cyclohexyl Phenylcarbamate
Cyclohexyl phenylcarbamate, also known as cyclohexyl N-phenylcarbamate, belongs to the

carbamate class of organic compounds, characterized by the -OC(=O)N- functional group. Its

molecular structure, consisting of a cyclohexyl ring and a phenyl group linked by a carbamate

ester, dictates its chemical and physical properties. Accurate knowledge of its molecular weight

is the first and most fundamental step in any quantitative analysis, serving as the basis for

stoichiometry, concentration calculations, and structural elucidation.

Table 1: Core Identifiers and Physicochemical Properties
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Property Value Source(s)

IUPAC Name
cyclohexyl N-
phenylcarbamate

[1]

Synonyms

Cyclohexyl carbanilate,

Phenylcarbamic acid

cyclohexyl ester

[2][3]

CAS Number 3770-95-4 [1][2][3][4]

Molecular Formula C₁₃H₁₇NO₂ [1][3]

Melting Point 85-86 °C [2]

Boiling Point 296 °C [2]

Topological Polar Surface Area 38.3 Å² [1][5]

| Hazard Classification | Acute Toxicity 4 (Oral) |[1][5] |

The distinction between monoisotopic mass and average molecular weight is critical in

experimental science. Monoisotopic mass is calculated using the mass of the most abundant

isotope of each element, which is what is measured by high-resolution mass spectrometry.

Average molecular weight (or molar mass) is calculated using the weighted average of all

natural isotopes of each element and is used for bulk quantities and stoichiometric calculations.

Table 2: Molecular Weight Specifications

Parameter Value Description

Average Molecular Weight 219.28 g/mol

Used for macroscopic
calculations (e.g.,
weighing reagents).[1][2]
[4][5]

| Exact (Monoisotopic) Mass | 219.125928785 Da | The precise mass measured by high-

resolution mass spectrometry.[1][5] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://www.chemblink.com/products/3770-95-4.htm
https://flavscents.com/library/material/34213b0a7a1/a
https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://www.chemblink.com/products/3770-95-4.htm
https://flavscents.com/library/material/34213b0a7a1/a
http://www.thegoodscentscompany.com/data/rw1724361.html
https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://flavscents.com/library/material/34213b0a7a1/a
https://www.chemblink.com/products/3770-95-4.htm
https://www.chemblink.com/products/3770-95-4.htm
https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://www.echemi.com/products/pd2109268145-cyclohexyl-n-phenylcarbamate.html
https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://www.echemi.com/products/pd2109268145-cyclohexyl-n-phenylcarbamate.html
https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://www.chemblink.com/products/3770-95-4.htm
http://www.thegoodscentscompany.com/data/rw1724361.html
https://www.echemi.com/products/pd2109268145-cyclohexyl-n-phenylcarbamate.html
https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexyl-N-phenylcarbamate
https://www.echemi.com/products/pd2109268145-cyclohexyl-n-phenylcarbamate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Theoretical Molecular Weight Calculation
The molecular weight is derived directly from the molecular formula, C₁₃H₁₇NO₂. The

calculation sums the masses of its constituent atoms.

Monoisotopic Mass Calculation:

13 x Carbon (¹²C): 13 x 12.000000000 = 156.000000000 Da

17 x Hydrogen (¹H): 17 x 1.007825032 = 17.133025544 Da

1 x Nitrogen (¹⁴N): 1 x 14.003074004 = 14.003074004 Da

2 x Oxygen (¹⁶O): 2 x 15.994914619 = 31.989829238 Da

Total Exact Mass = 219.125928786 Da

This theoretical value is the benchmark against which experimental results from high-resolution

mass spectrometry are compared.
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Caption: Logical flow from atomic components to the calculated molecular weight.

Experimental Verification Methodologies
While theoretical calculation provides a precise value, empirical verification is essential to

confirm the identity and purity of a synthesized compound. This is achieved through a

combination of techniques that either directly measure the molecular mass or confirm the

structure from which the mass is derived.

Mass Spectrometry (MS): The Definitive Measurement
Mass spectrometry is the cornerstone technique for determining the molecular weight of a

compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct

readout of the molecular mass with exceptional accuracy.

Causality Behind Method Selection: For carbamates, which possess moderate polarity, Liquid

Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6] Electrospray

Ionization (ESI) is a highly effective soft ionization technique that introduces the molecule into

the mass spectrometer as an intact, charged species, typically a protonated molecule [M+H]⁺.

[7] This minimizes fragmentation and provides a clear signal for the parent molecule, making it

ideal for definitive molecular weight confirmation.

Experimental Protocol: LC-MS/MS Analysis for Cyclohexyl Phenylcarbamate

This protocol describes a self-validating system for the quantitative and qualitative analysis of

carbamates.[8][9]

Standard and Sample Preparation:

Prepare a 1 mg/mL stock solution of cyclohexyl phenylcarbamate in methanol or

acetonitrile.

Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of

acetonitrile and water.

Prepare unknown samples in the same solvent mixture.

Liquid Chromatography (LC) Conditions:
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Column: C18 reversed-phase column (e.g., Waters BEH C18).[8]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to

initial conditions and equilibrate.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Mode: Full Scan (to identify the parent ion) and/or Multiple Reaction Monitoring

(MRM) for quantification.[8]

Scan Range: m/z 50–300.

Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺. For

C₁₃H₁₇NO₂, this corresponds to an m/z of 220.1332.

Fragmentation Analysis (MS/MS): For structural confirmation, the precursor ion (m/z

220.13) can be fragmented. A characteristic neutral loss for some carbamates involves the

isocyanate group (CH₃NCO, -57 Da), though fragmentation patterns for this specific

molecule should be empirically determined.[8]

Sample Injection HPLC Separation
(C18 Column)

ESI Source
(Ionization)

Mass Analyzer
(Quadrupole) Detector Mass Spectrum

[M+H]⁺ at m/z 220.13

Click to download full resolution via product page

Caption: Standard experimental workflow for LC-MS analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Validation
NMR spectroscopy does not measure molecular weight directly. Instead, it provides detailed

information about the chemical environment of atoms (primarily ¹H and ¹³C), allowing for the

complete elucidation of the molecular structure.

Causality Behind Method Selection: By confirming the exact arrangement and number of

hydrogen and carbon atoms, NMR validates the molecular formula (C₁₃H₁₇NO₂). This structural

confirmation provides authoritative grounding for the theoretical molecular weight calculation,

forming a crucial part of a self-validating analytical workflow. Data for ¹H and ¹³C NMR spectra

of cyclohexyl phenylcarbamate are available in public databases, serving as a reference.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

For the ¹H spectrum, expect signals corresponding to the aromatic protons of the phenyl

group and the aliphatic protons of the cyclohexyl ring.

For the ¹³C spectrum, expect distinct signals for the carbonyl carbon of the carbamate

group, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[10][11]

Data Interpretation:

Integrate the ¹H NMR signals to confirm the proton count (17 protons).
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Analyze the chemical shifts and multiplicities to confirm the connectivity of the phenyl and

cyclohexyl groups to the carbamate linker.

Count the signals in the ¹³C NMR spectrum to verify the presence of 13 unique or

overlapping carbon environments.

Synthesis and Purity Considerations
The molecular weight of a sample is only meaningful if the sample is pure. The synthesis of

cyclohexyl phenylcarbamate can be achieved via several routes, with a common laboratory

method involving the reaction of an amine with a chloroformate.[10]

Reaction Scheme: Aniline + Cyclohexyl Chloroformate → Cyclohexyl Phenylcarbamate + HCl

Alternatively, the reaction can proceed from phenyl isocyanate and cyclohexanol. The presence

of unreacted starting materials or byproducts will interfere with analytical measurements and

must be removed through purification techniques like recrystallization or column

chromatography.

Reactants

Aniline
(C₆H₅NH₂)

Cyclohexyl Phenylcarbamate
(C₁₃H₁₇NO₂) HCl

Cyclohexyl Chloroformate
(C₆H₁₁OCOCl)

Click to download full resolution via product page

Caption: A common synthesis pathway for cyclohexyl phenylcarbamate.

Conclusion
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The molecular weight of cyclohexyl phenylcarbamate is definitively established as 219.28

g/mol (average) and 219.1259 Da (monoisotopic). This guide has detailed the robust, multi-

pillar approach required for the confident determination of this fundamental property. The

process begins with a precise theoretical calculation grounded in the molecular formula, which

is then authoritatively verified through high-resolution mass spectrometry. Further structural

confirmation via NMR spectroscopy ensures the integrity of the molecular formula itself. For

researchers and drug development professionals, this integrated and self-validating workflow is

indispensable for ensuring the identity, purity, and quality of cyclohexyl phenylcarbamate in

any scientific application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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